molecular formula C30H28N4O2 B5050957 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide

2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B5050957
M. Wt: 476.6 g/mol
InChI Key: OBRZFAYICWFDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide is a structurally complex molecule belonging to the dihydroquinoline-carboxamide class. Its core framework features a 3,4-dihydroquinoline scaffold substituted with methyl, phenyl, and phenylcarbamoyl groups. While direct crystallographic data for this compound are unavailable in the provided evidence, structural determination of similar quinoline derivatives often employs SHELX programs (e.g., SHELXL for refinement), which are widely used in small-molecule crystallography .

Properties

IUPAC Name

2-methyl-N-phenyl-4-[N-(phenylcarbamoyl)anilino]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2/c1-22-21-28(34(25-17-9-4-10-18-25)30(36)32-24-15-7-3-8-16-24)26-19-11-12-20-27(26)33(22)29(35)31-23-13-5-2-6-14-23/h2-20,22,28H,21H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRZFAYICWFDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline with phenyl isocyanate, followed by further reactions with phenylamine and phenylcarbamoyl chloride under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent . Its structure allows it to act as a histone deacetylase (HDAC) inhibitor , which is crucial in cancer therapy due to its role in regulating gene expression involved in cell proliferation and apoptosis.

Antibacterial Properties

The compound has also been investigated for its antibacterial activities . Modifications in its structure have been shown to enhance its binding affinity to bacterial targets, making it a candidate for developing new antibiotics.

Activity Against Bacteria

  • Synthesis of Derivatives : Studies have synthesized various derivatives of quinoline-based compounds that exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These modifications often involve introducing different functional groups that improve solubility and bioactivity .
  • Structure-Activity Relationship (SAR) : Understanding how structural changes affect antibacterial efficacy is crucial for optimizing these compounds for clinical use. For instance, increasing lipophilicity has been correlated with improved antibacterial activity .

Other Biological Activities

Beyond anticancer and antibacterial applications, this compound may possess additional biological activities worth exploring:

  • Antimicrobial Activity : Preliminary evaluations suggest that this compound may also exhibit activity against other pathogens, indicating a broader spectrum of antimicrobial potential .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies, suggesting they could be beneficial in treating neurodegenerative diseases through mechanisms similar to those seen in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerHDAC inhibition; PI3K pathway modulation
AntibacterialTargeting bacterial cell wall synthesis
NeuroprotectivePotential inhibition of neuroinflammation

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Increased LipophilicityEnhanced antibacterial activity
Functional Group VariationImproved binding affinity to target enzymes

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several quinoline derivatives documented in the literature:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i): These compounds feature chlorophenyl and carbamate groups, contrasting with the target’s phenylcarbamoyl and methyl substituents. Chlorine atoms enhance lipophilicity and electron-withdrawing effects, which may influence binding affinity or solubility compared to the target’s purely aromatic substituents .
  • (R)-benzyl 2-(3-(methoxycarbonyl)phenyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (205): This analogue includes a methoxycarbonyl group and a benzyl ester. The target’s carboxamide group likely confers greater hydrolytic stability compared to ester linkages .
  • 2-(3,4-Dimethoxyphenyl)-N-[[4-[[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide (CAS: 6371-05-7): With a molecular weight of 718.8 and dimethoxyphenyl substituents, this compound exhibits higher polarity and bulk than the target, which lacks methoxy groups .

Physicochemical Properties

Lipophilicity, a critical factor in drug disposition, can be assessed via HPLC-derived capacity factors (log k). For example, chlorinated carbamates (e.g., 4a–i ) exhibit elevated log k values due to hydrophobic chloro substituents, whereas methoxy groups (as in 6371-05-7 ) reduce lipophilicity . The target compound’s phenylcarbamoyl and methyl groups likely result in intermediate lipophilicity, though experimental data are lacking.

Compound Molecular Weight Key Substituents Lipophilicity (log k) Synthesis Yield (if available) Reference
Target Compound ~527.6 (calc.) Methyl, phenylcarbamoyl N/A N/A -
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) Varies Chlorophenyl, carbamate High (HPLC-derived) Not specified
Compound 205 Not reported Methoxycarbonyl, benzyl ester N/A 34%
6371-05-7 718.8 Dimethoxyphenyl, carboxamide Lower (predicted) Not specified

Stability and Functional Group Reactivity

The target’s amide linkages (carboxamide and phenylcarbamoyl) are less prone to hydrolysis than ester or carbamate groups found in analogues like 4a–i and 205 . Chlorinated analogues (e.g., 4a–i ) may exhibit greater metabolic stability but higher environmental persistence due to C-Cl bonds .

Biological Activity

The compound 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide is a derivative of quinoline, a class of compounds known for their significant biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O2C_{22}H_{22}N_4O_2 with a molecular weight of 378.44 g/mol. The compound features a quinoline core substituted with various functional groups that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. Several in vitro assays have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The compound was tested against several cancer cell lines using the MTT assay, which measures cell proliferation. The results indicated that it has significant antiproliferative activity, with IC50 values suggesting effective inhibition at low concentrations.
    Cell LineIC50 (μM)
    COLO2050.32
    H4600.89
    Hep3B0.50
    A4980.75
    These values indicate that the compound is particularly potent against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with the colchicine binding site on tubulin, inhibiting microtubule polymerization. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Substituents : The presence of phenyl and carbamoyl groups enhances lipophilicity and facilitates interactions with biological targets.
  • Quinoline Core : The quinoline moiety is crucial for its biological activity, as it allows for π-π stacking interactions with target proteins.

Case Studies

Several studies have reported on the synthesis and biological evaluation of similar quinoline derivatives:

  • A study by demonstrated that modifications to the quinoline structure could lead to enhanced anticancer activity, supporting the hypothesis that specific substitutions can optimize therapeutic effects.
  • Another investigation focused on a series of 2-phenylquinoline derivatives found that certain analogs exhibited potent cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural diversity in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.